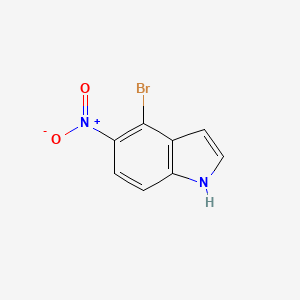
4-Bromo-5-nitro-1H-indole
Vue d'ensemble
Description
4-Bromo-5-nitro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a bromine atom at the fourth position and a nitro group at the fifth position on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Mécanisme D'action
Target of Action
4-Bromo-5-nitro-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They are also potential inhibitors of GSK-3 .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have broad-spectrum biological activities . They have been found to be biologically active against cancer cells, microbes, and various disorders in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 4-bromoindole. This process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4-Amino-5-nitro-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
4-Bromoindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindole: Lacks the bromine atom, affecting its substitution reactions.
4-Chloro-5-nitro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness: 4-Bromo-5-nitro-1H-indole is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-bromo-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBUYPBCVZBYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B3034502.png)
![cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

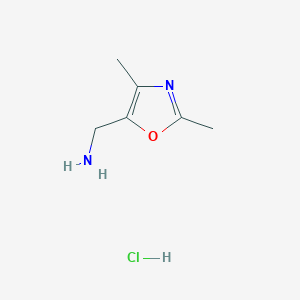
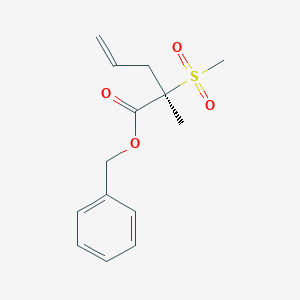
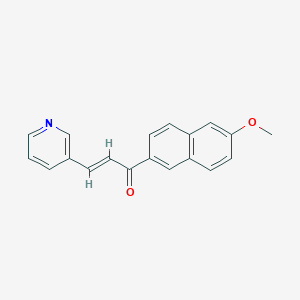
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)
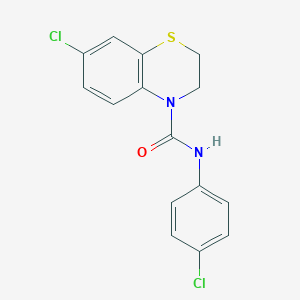
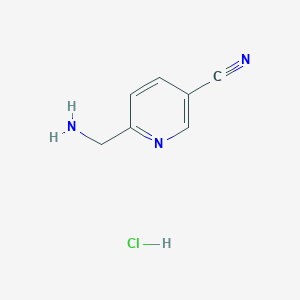


![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)
![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)
